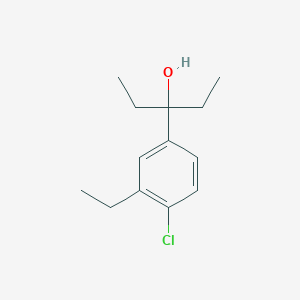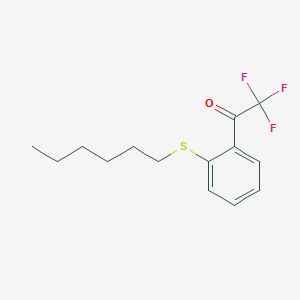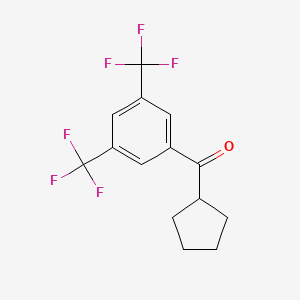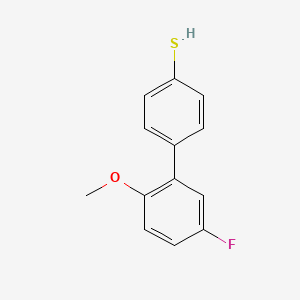
(2-Butoxy-3,5-difluorophenyl)(methyl)sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Butoxy-3,5-difluorophenyl)(methyl)sulfane: is a chemical compound with the molecular formula C11H14F2OS It is known for its unique structural properties, which include a butoxy group, two fluorine atoms, and a methylsulfanyl group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butoxy-3,5-difluorophenyl)(methyl)sulfane typically involves the reaction of 2-butoxy-3,5-difluorophenol with a methylsulfanyl reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, ensures high yield and purity of the final product. The compound is then purified using techniques such as distillation, crystallization, or chromatography.
化学反应分析
Types of Reactions
(2-Butoxy-3,5-difluorophenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the butoxy group or to modify the phenyl ring.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学研究应用
(2-Butoxy-3,5-difluorophenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activity and can be used in the development of pharmaceuticals or agrochemicals.
Medicine: Research into the compound’s pharmacological properties could lead to the discovery of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of (2-Butoxy-3,5-difluorophenyl)(methyl)sulfane involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated by its ability to undergo chemical transformations, such as oxidation or substitution, which can modify its structure and reactivity. These transformations can influence the compound’s binding affinity to specific receptors or enzymes, thereby modulating biological or chemical processes.
相似化合物的比较
Similar Compounds
- (2-Butoxy-3,5-difluorophenyl)(ethyl)sulfane
- (2-Butoxy-3,5-difluorophenyl)(propyl)sulfane
- (2-Butoxy-3,5-difluorophenyl)(methyl)selenane
Uniqueness
(2-Butoxy-3,5-difluorophenyl)(methyl)sulfane is unique due to the presence of both butoxy and methylsulfanyl groups, which confer distinct chemical and physical properties
属性
IUPAC Name |
2-butoxy-1,5-difluoro-3-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2OS/c1-3-4-5-14-11-9(13)6-8(12)7-10(11)15-2/h6-7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAHXGLEPUTNLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1SC)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![5-[2-(1,3-Dioxanyl)]-2-methyl-1-pentene](/img/structure/B7992385.png)



